molecular formula C33H35BrN2O5 B15008773 ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate

ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B15008773
M. Wt: 619.5 g/mol
InChI Key: UWABYXYNBBMMJU-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of various substituents. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted indole derivatives .

Scientific Research Applications

Ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate is unique due to its complex structure, which includes multiple functional groups that can interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C33H35BrN2O5

Molecular Weight

619.5 g/mol

IUPAC Name

ethyl 1-benzyl-6-bromo-2-[(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)methyl]-5-hydroxyindole-3-carboxylate

InChI

InChI=1S/C33H35BrN2O5/c1-3-40-31(38)30-25-19-29(37)26(34)20-27(25)36(21-23-11-7-5-8-12-23)28(30)22-35-17-15-33(16-18-35,32(39)41-4-2)24-13-9-6-10-14-24/h5-14,19-20,37H,3-4,15-18,21-22H2,1-2H3

InChI Key

UWABYXYNBBMMJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCC(CC4)(C5=CC=CC=C5)C(=O)OCC

Origin of Product

United States

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